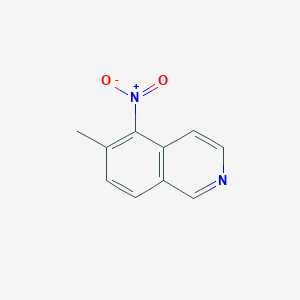
6-Methyl-5-nitroisoquinoline
Cat. No. B1326507
Key on ui cas rn:
188121-31-5
M. Wt: 188.18 g/mol
InChI Key: YYPKZGWCMPOFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08664387B2
Procedure details


To a suspension of potassium tert-butoxide (4.25 g, 37.9 mmol) in 13 mL of THF at −10° C. under an atmosphere of nitrogen was added a solution of 5-nitroisoquinoline (3.00 g, 17.2 mmol) and ethyl chloroacetate (2.32 g, 18.9 mmol) in 18 mL of THF dropwise. After 3 h, water (30 mL) was added and the reaction was stirred at rt for 3 d. Potassium carbonate (5.95 g, 43.1 mmol) was added, and after 24 h, the mixture was heated to 40° C. After 24 h, additional potassium carbonate (1.19 g, 8.62 mmol) was added, and the reaction was heated to 50° C. for another 3 h, then cooled to rt. The mixture was concentrated in vacuo, azeotroped 3× with toluene, and redissolved in dichloromethane. The organic solution was washed 3× with water, then with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 6-methyl-5-nitroisoquinoline that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 189.2 for [M+H]+.








Identifiers


|
REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[N+:7]([C:10]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:11]=1[CH:12]=[CH:13][N:14]=[CH:15]2)([O-:9])=[O:8].ClCC(OCC)=O.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[CH3:1][C:19]1[C:10]([N+:7]([O-:9])=[O:8])=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[N:14][CH:13]=[CH:12]2 |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2C=CN=CC2=CC=C1
|
|
Name
|
|
|
Quantity
|
2.32 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
5.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at rt for 3 d
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
after 24 h
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 40° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 24 h
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated to 50° C. for another 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to rt
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
azeotroped 3× with toluene
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solution was washed 3× with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with brine, dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
